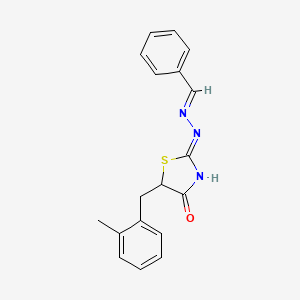

(Z)-2-((E)-benzylidenehydrazono)-5-(2-methylbenzyl)thiazolidin-4-one

Description

Properties

IUPAC Name |

(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-methylphenyl)methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-13-7-5-6-10-15(13)11-16-17(22)20-18(23-16)21-19-12-14-8-3-2-4-9-14/h2-10,12,16H,11H2,1H3,(H,20,21,22)/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOSRGSWAUCVNL-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2C(=O)NC(=NN=CC3=CC=CC=C3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CC2C(=O)N/C(=N/N=C/C3=CC=CC=C3)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((E)-benzylidenehydrazono)-5-(2-methylbenzyl)thiazolidin-4-one typically involves the condensation of benzylidenehydrazine with a thiazolidinone derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrazone Tautomerism and Reactivity

The (E)-benzylidenehydrazono group exhibits tautomerism, influencing its electrophilic and nucleophilic reactivity. Studies indicate that the Z,E-configuration stabilizes the compound through intramolecular hydrogen bonding, as evidenced by ¹H-NMR signals for the NH proton at δ 12.00 ppm and the methine proton (CH=) at δ 8.32–8.57 ppm . This tautomerism enhances stability under acidic conditions but allows reactivity with electrophiles at the imine nitrogen.

Cyclization and Ring-Opening Reactions

The thiazolidin-4-one ring undergoes regioselective cyclization under catalyst-free conditions. For example:

-

Substitution-dependent cyclization : Electron-withdrawing groups (EWGs) on the benzylidene moiety direct cyclization to form 2-imino-4-oxothiazolidin derivatives. Conversely, electron-donating groups (EDGs) favor alternative pathways .

-

Ring-opening with nucleophiles : Thiols or amines attack the lactam carbonyl, leading to ring cleavage. This is critical in prodrug activation mechanisms .

Condensation and Knoevenagel Reactions

The compound participates in Knoevenagel condensations with aldehydes, forming 5-arylidene derivatives. Key findings include:

| Reaction Conditions | Product Structure | Yield (%) | Reference |

|---------------------------------------|

Scientific Research Applications

Structural Characteristics

The compound features a thiazolidinone core, which is known for its biological activity. The crystal structure of related compounds indicates that these thiazolidinones can form stable three-dimensional networks through hydrogen bonding and π–π interactions, contributing to their biological efficacy . The molecular formula for this compound is C₁₉H₁₅N₂OS, with a molecular weight of approximately 323.4 g/mol .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazolidinones. For example, compounds derived from thiazolidinone structures exhibit potent antibacterial and antifungal activities. A study reported that various thiazolidinone derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against Candida species .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| Compound A | MIC = 32 µg/mL | MIC = 16 µg/mL |

| Compound B | MIC = 64 µg/mL | MIC = 32 µg/mL |

| Compound C | MIC = 16 µg/mL | MIC = 8 µg/mL |

Anticancer Properties

Research has also focused on the anticancer potential of thiazolidinones. In vitro studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study highlighted that certain thiazolidinone derivatives effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Antioxidant Activity

The antioxidant properties of (Z)-2-((E)-benzylidenehydrazono)-5-(2-methylbenzyl)thiazolidin-4-one have been evaluated using DPPH radical scavenging assays. Compounds in this class have shown significant radical scavenging activity, indicating their potential use in preventing oxidative stress-related diseases .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive investigation into the antimicrobial activity of various thiazolidinone derivatives found that those with electron-donating substituents exhibited enhanced activity against bacterial strains. The study utilized a series of structural modifications to optimize potency while maintaining low cytotoxicity levels .

- Anticancer Mechanism Exploration : Another research effort focused on elucidating the mechanism by which thiazolidinones inhibit cancer cell growth. The study employed flow cytometry to analyze cell cycle phases and demonstrated that specific derivatives caused G1 phase arrest in cancer cells, leading to reduced proliferation rates .

- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression and microbial resistance mechanisms. These simulations provide insights into how structural variations can enhance biological activity .

Mechanism of Action

The mechanism of action of (Z)-2-((E)-benzylidenehydrazono)-5-(2-methylbenzyl)thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways. For example, its antimicrobial activity may result from inhibiting bacterial enzymes essential for cell wall synthesis. Similarly, its anticancer activity could be due to the inhibition of proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidinone core structure and are known for their antidiabetic properties.

Benzylidenehydrazones: Compounds with similar hydrazone linkages, often studied for their antimicrobial and anticancer activities.

Uniqueness

(Z)-2-((E)-benzylidenehydrazono)-5-(2-methylbenzyl)thiazolidin-4-one is unique due to the combination of its thiazolidinone core and benzylidenehydrazone moiety. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biological Activity

(Z)-2-((E)-benzylidenehydrazono)-5-(2-methylbenzyl)thiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer, antimicrobial, and antioxidant properties.

Structural Characteristics

Thiazolidin-4-ones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific substitution patterns on the thiazolidinone core significantly influence the biological activity of these compounds. The presence of various functional groups can enhance their efficacy against different biological targets.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidin-4-one derivatives as anticancer agents. The compound this compound has shown promising results in inhibiting cancer cell proliferation. For instance, research indicates that thiazolidin-4-one derivatives can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways and inhibiting key enzymes involved in tumor growth .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 (Colon) | 15 | Apoptosis induction |

| Compound B | H460 (Lung) | 20 | Inhibition of tubulin polymerization |

| This compound | MCF7 (Breast) | 18 | DNA intercalation |

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have been well-documented. The compound has exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% in some cases .

Table 2: Antimicrobial Activity Against Various Bacteria

| Compound | Bacteria Tested | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| This compound | E. coli | 22 | 88.46 |

| This compound | S. aureus | 24 | 91.66 |

Antioxidant Activity

Thiazolidin-4-one derivatives also exhibit antioxidant properties, which are crucial for combating oxidative stress-related diseases. The antioxidant activity of this compound has been evaluated using various assays, revealing a significant capacity to scavenge free radicals .

Table 3: Antioxidant Activity Assessment

| Compound | Assay Method | % Inhibition |

|---|---|---|

| This compound | ABTS Assay | 81.8 |

| Compound C | DPPH Assay | 75 |

Case Studies

Several case studies have documented the efficacy of thiazolidin-4-one derivatives in clinical and preclinical settings:

- Case Study on Anticancer Efficacy : A study involving a series of thiazolidinone compounds demonstrated that those with specific substitutions exhibited enhanced cytotoxicity against breast cancer cells, suggesting that structural modifications can lead to improved therapeutic agents .

- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of various thiazolidinone derivatives against bacterial strains, revealing that certain modifications significantly increased their antibacterial potency compared to standard antibiotics .

Q & A

Q. What are the established synthetic routes for preparing (Z)-2-((E)-benzylidenehydrazono)-5-(2-methylbenzyl)thiazolidin-4-one?

The compound is typically synthesized via cyclocondensation or Knoevenagel reactions. For example:

- Cyclocondensation : Reacting thiosemicarbazides with α-halo carbonyl compounds (e.g., chloroacetic acid) in the presence of sodium acetate and acetic acid .

- Knoevenagel condensation : Condensing 2-(arylidenehydrazono)thiazolidin-4-one derivatives with aldehydes (e.g., 2-methylbenzaldehyde) using catalytic piperidine in refluxing ethanol. Reaction progress is monitored via TLC (petroleum ether:ethyl acetate, 60:40) .

- Key reagents : Sodium acetate (buffering agent), ammonium acetate (for imine formation), and acetic acid as a solvent .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- IR spectroscopy : Identifies functional groups (e.g., N–H stretch at 3050–3127 cm⁻¹, C=O stretch at 1700–1720 cm⁻¹, and exocyclic C=C at 1646–1691 cm⁻¹) .

- NMR spectroscopy : Resolves stereochemistry and configurational isomers. For example, H NMR distinguishes E/Z isomers of the imino group and allylidene moieties via coupling constants and splitting patterns .

- Mass spectrometry : Confirms molecular ion peaks (e.g., ESI-MS m/z: 615.2 [M+H]⁺ for related derivatives) .

Q. What preliminary biological screening assays are recommended for this compound?

- Antitumor activity : Test against cancer cell lines (e.g., NCI-60 panel) using MTT assays. Related thiazolidinones show moderate activity in renal (UO-31) and lung (HOP-92) cancer models .

- Antimicrobial assays : Use agar well diffusion (e.g., against S. aureus and E. coli) with zone-of-inhibition measurements .

- Enzyme inhibition : Evaluate acetylcholinesterase (AChE) inhibition via Ellman’s method, comparing IC₅₀ values to standards like donepezil .

Advanced Research Questions

Q. How can stereochemical configurations (Z/E isomerism) be resolved for this compound?

- DFT calculations : Optimize molecular geometry using B3LYP/6-31g(d,p) to predict stability of Z/E isomers. Compare computed C NMR shifts with experimental data to assign configurations .

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction. For example, related thiazolidinones exhibit (2Z,5Z) configurations in solid-state structures .

- Dynamic NMR : Monitor restricted rotation of imine (C=N) and allylidene (C=C) bonds to distinguish isomers in solution .

Q. What strategies optimize reaction yields and purity during synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yields (85–90%) compared to conventional reflux .

- Solvent selection : Use polar aprotic solvents (DMF, acetic acid) for cyclocondensation to enhance solubility of intermediates .

- Purification : Recrystallize from DMF/ethanol mixtures to remove unreacted aldehydes and improve crystallinity .

Q. How do structural modifications (e.g., substituents on benzylidene or thiazolidinone rings) affect bioactivity?

- Electron-withdrawing groups : Chloro or nitro substituents on the benzylidene ring enhance antitumor activity (e.g., 4-chlorophenyl derivatives show IC₅₀ < 10 µM in renal cancer) .

- Hydrophobic substituents : 2-Methylbenzyl groups improve membrane permeability, increasing antimicrobial efficacy .

- Piperazine derivatives : Incorporating 4-isopropylpiperazine boosts AChE inhibition (pIC₅₀ ~1.3 mM) by enhancing target binding .

Q. How should researchers address contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) to minimize variability .

- SAR analysis : Compare substituent effects across analogs to identify critical pharmacophores. For instance, methoxy groups may reduce cytotoxicity while retaining enzyme inhibition .

- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity to targets like hemoglobin subunits .

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

- Molecular docking : Predict binding modes to proteins (e.g., AChE or α-amylase) using PDB structures (e.g., 4EY7 for AChE) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to validate docking results .

- QSAR models : Develop regression models using descriptors (logP, polar surface area) to predict bioactivity and guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.